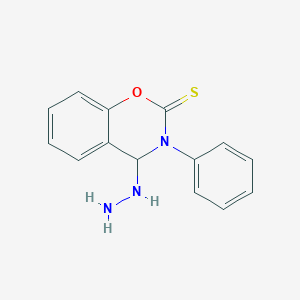
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- is an organic compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a thione group and a hydrazino substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- typically involves the reaction of 2-aminothiophenol with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
科学的研究の応用
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
作用機序
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds with active sites, while the thione group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2H-1,3-Benzoxazine-2,4-dione: Lacks the thione and hydrazino groups, making it less reactive in certain chemical reactions.
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but lacks the thione group, affecting its redox properties.
2H-1,3-Benzoxazine-2-thione: Similar but without the hydrazino group, limiting its ability to participate in nucleophilic substitution reactions.
Uniqueness
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- is unique due to the presence of both the thione and hydrazino groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds.
特性
CAS番号 |
647849-39-6 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC名 |
4-hydrazinyl-3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H13N3OS/c15-16-13-11-8-4-5-9-12(11)18-14(19)17(13)10-6-2-1-3-7-10/h1-9,13,16H,15H2 |
InChIキー |
KGBHBHPECOKABH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3OC2=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
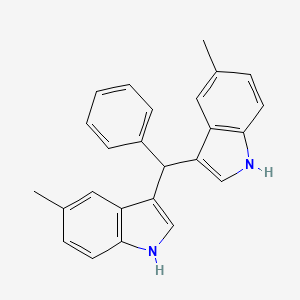
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)

![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
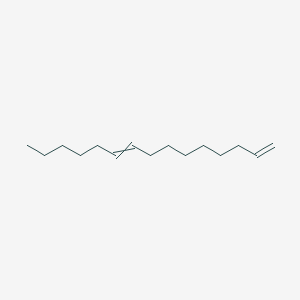
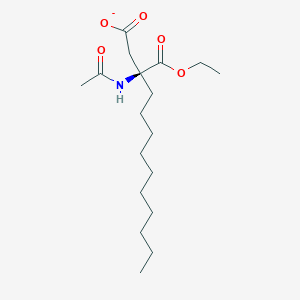
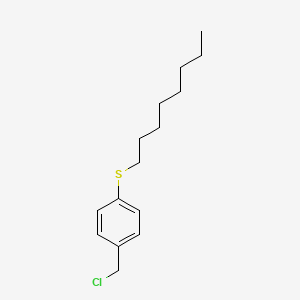
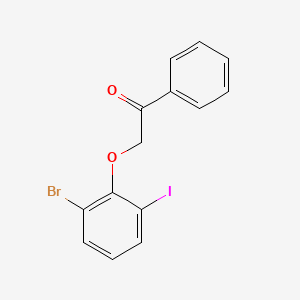

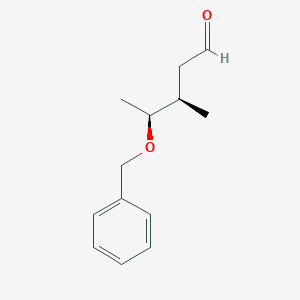
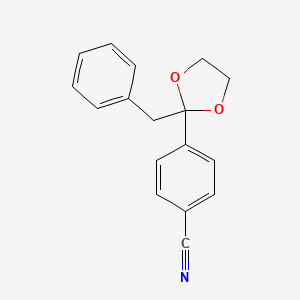
![3-[(2,2,4-Trimethylpentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12607184.png)
